- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,
Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure
Produktname:Methyl 2-(4-bromo-3-fluorophenyl)acetate
CAS-Nr.:942282-41-9
MF:C9H8BrFO2
MW:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948
Methyl 2-(4-bromo-3-fluorophenyl)acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
- DTXSID401285712
- CS-0061878
- DB-319747
- GJSFSDMLTLWFQN-UHFFFAOYSA-N
- methyl2-(4-bromo-3-fluorophenyl)acetate
- TS-03396
- SB40114
- SCHEMBL14710854
- EN300-206404
- AKOS025287085
- SY274624
- Methyl 4-Bromo-3-fluorophenylacetate
- MFCD22418249
- Methyl 4-bromo-3-fluorobenzeneacetate
- 942282-41-9
-
- MDL: MFCD22418249
- Inchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- InChI-Schlüssel: GJSFSDMLTLWFQN-UHFFFAOYSA-N
- Lächelt: O=C(CC1C=C(F)C(Br)=CC=1)OC
Berechnete Eigenschaften
- Genaue Masse: 245.96917g/mol
- Monoisotopenmasse: 245.96917g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 3
- Komplexität: 187
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 26.3Ų
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206404-2.5g |
methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 2.5g |
$224.0 | 2023-11-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 1g |
¥3060.38 | 2025-01-22 | |
Enamine | EN300-206404-0.25g |
methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 0.25g |
$62.0 | 2023-11-13 | |
Alichem | A019112037-5g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 5g |
$1376.96 | 2023-08-31 | |
ChemScence | CS-0061878-100mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 100mg |
$72.0 | 2022-04-26 | |
ChemScence | CS-0061878-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 250mg |
$120.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1128178-5g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 95% | 5g |
$1095 | 2024-07-28 | |
Aaron | AR00IIOO-25g |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 25g |
$519.00 | 2025-02-28 | |
1PlusChem | 1P00IIGC-250mg |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 250mg |
$10.00 | 2025-03-01 | |
Aaron | AR00IIOO-250mg |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 250mg |
$11.00 | 2025-02-28 |
Methyl 2-(4-bromo-3-fluorophenyl)acetate Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Referenz
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt
Referenz
- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Synthetic Routes 4
Reaktionsbedingungen
Referenz
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reaktionsbedingungen
Referenz
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C
Referenz
- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C
Referenz
- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reaktionsbedingungen
Referenz
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C
Referenz
- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C
Referenz
- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Referenz
- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,
Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products
Methyl 2-(4-bromo-3-fluorophenyl)acetate Verwandte Literatur
-
Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Reinheit:99%
Menge:25g
Preis ($):566.0